molecular formula C9H10N4O2S B12900003 N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide CAS No. 62032-93-3

N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide

Cat. No.: B12900003
CAS No.: 62032-93-3
M. Wt: 238.27 g/mol
InChI Key: RZFKKQWFDIXXTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is a heterocyclic compound that features a thiazole and triazole ring fused together. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide typically involves the annulation of a thiazole ring to a triazole moiety. One common method starts with the preparation of the triazole intermediate, which is then reacted with a thiazole precursor under specific conditions to form the desired compound. The reaction conditions often include the use of acetic anhydride as a solvent and a catalyst such as sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

CAS No.

62032-93-3

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

N-acetyl-N-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide

InChI

InChI=1S/C9H10N4O2S/c1-5-4-16-9-10-8(11-13(5)9)12(6(2)14)7(3)15/h4H,1-3H3

InChI Key

RZFKKQWFDIXXTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=NN12)N(C(=O)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.